molecular formula C10H6Cl2F2O3 B13728838 3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid

3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid

Cat. No.: B13728838
M. Wt: 283.05 g/mol
InChI Key: WKANJZCFSSLBSI-OWOJBTEDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid typically involves the following steps:

    Methoxylation: The addition of a difluoromethoxy group to the phenyl ring.

    Acryloylation: The attachment of an acrylic acid moiety to the substituted phenyl ring.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dechlorinated or defluorinated products.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives.

Scientific Research Applications

3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials, coatings, and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-6-(difluoromethoxy)benzoic acid: Similar structure but with a benzoic acid moiety instead of acrylic acid.

    2,4-Dichloro-6-(difluoromethoxy)phenylacetic acid: Contains a phenylacetic acid moiety.

    2,4-Dichloro-6-(difluoromethoxy)phenylpropionic acid: Features a phenylpropionic acid moiety.

Uniqueness

3-(2,4-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid is unique due to its specific combination of dichloro and difluoromethoxy substituents on the phenyl ring, coupled with an acrylic acid moiety

Properties

Molecular Formula

C10H6Cl2F2O3

Molecular Weight

283.05 g/mol

IUPAC Name

(E)-3-[2,4-dichloro-6-(difluoromethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H6Cl2F2O3/c11-5-3-7(12)6(1-2-9(15)16)8(4-5)17-10(13)14/h1-4,10H,(H,15,16)/b2-1+

InChI Key

WKANJZCFSSLBSI-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1OC(F)F)/C=C/C(=O)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)C=CC(=O)O)Cl)Cl

Origin of Product

United States

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